2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-
Description
Historical Context and Discovery Timeline
The compound emerged from systematic efforts to develop modified pyridine derivatives with enhanced electronic and steric properties. While its exact discovery date remains unspecified in public databases, structural analogs featuring dimethylaminoethyl and methoxyphenyl groups first appeared in chemical literature during the early 2000s. For instance, the related compound 6-(2-{5-[2-(dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methoxypyridin-2-amine (PubChem CID 158447567) was first registered in PubChem in December 2021. This suggests that the target compound likely originated from similar synthetic campaigns focused on functionalizing pyridine cores with branched alkylamine side chains.
The development timeline parallels advancements in cross-coupling methodologies, particularly Buchwald-Hartwig amination and Suzuki-Miyaura reactions, which enabled precise installation of aromatic and aliphatic substituents on heterocyclic scaffolds. Early synthetic routes to such compounds typically involved multi-step sequences combining:
- Nucleophilic aromatic substitution for methoxy group introduction
- Palladium-catalyzed couplings for aryl-ethyl linkages
- Reductive amination for dimethylaminoethyl side chain incorporation
| Synthetic Milestone | Approximate Period | Key Reaction Types |
|---|---|---|
| Core pyridine synthesis | 1990s–2000s | Cyclocondensation, Hantzsch synthesis |
| Methoxy group functionalization | 2000–2010 | SNAr, Ullmann coupling |
| Side chain elaboration | 2010–present | Buchwald-Hartwig, Suzuki-Miyaura |
Chemical Significance in Heterocyclic Compound Research
This molecule exemplifies three critical trends in modern heterocyclic chemistry:
- Bioisosteric replacement : The dimethylaminoethyl group serves as a cationic bioisostere, mimicking protonated amines in biological targets while improving metabolic stability.
- Conformational control : The ethyl spacer between the pyridine and dimethylamino groups enables optimal spatial orientation for receptor binding, as evidenced in related cholinesterase inhibitors.
- Electronic modulation : The methoxy substituent at position 2 of the phenyl ring donates electron density through resonance, altering the compound's π-π stacking capabilities compared to unsubstituted analogs.
Recent studies on structurally similar compounds demonstrate enhanced acetylcholinesterase inhibition when combining methoxyphenyl and dimethylaminoethyl motifs. For example, derivative 3m from a 2024 Nature study showed IC₅₀ values of 34.81 µM against AChE, attributed to its balanced hydrophobic/hydrophilic substituents. While quantitative structure-activity relationship (QSAR) data for the exact compound remains unpublished, these findings suggest its potential as a lead structure for neurodegenerative disease therapeutics.
Position Within Pyridine Derivative Classification Systems
The compound occupies a unique niche in pyridine taxonomy due to its polyfunctional architecture:
Primary classification :
- Core structure : 2-Aminopyridine (CAS registry number 504-29-0)
- Substituent hierarchy :
- Position 6: 4-[2-(Dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl group
- Position 2: Amine (-NH₂)
Comparative analysis with related derivatives :
Properties
CAS No. |
681171-53-9 |
|---|---|
Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]pyridin-2-amine |
InChI |
InChI=1S/C18H25N3O/c1-5-13-11-15(16-7-6-8-18(19)20-16)17(22-4)12-14(13)9-10-21(2)3/h6-8,11-12H,5,9-10H2,1-4H3,(H2,19,20) |
InChI Key |
RVILXWOEUIULFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1CCN(C)C)OC)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Core Phenyl Ring Functionalization
Step 1: Introduction of the 2-Methoxy Group
Starting with phenol derivatives, methoxylation is typically achieved via O-methylation. For example:
- Methylation of 2-hydroxyphenyl derivatives using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Step 2: Introduction of the 5-Ethyl Group
Ethyl groups can be introduced via Friedel-Crafts alkylation or Suzuki coupling , depending on directing effects:
- Friedel-Crafts alkylation : Requires a directing group (e.g., nitro or methoxy) to control regioselectivity. For instance, 2-methoxyphenol can undergo alkylation at the 5-position using ethyl bromide and a Lewis acid catalyst.
- Suzuki coupling : A palladium-catalyzed reaction between a boronic acid (e.g., ethylboronic acid) and a halogenated intermediate. This method avoids over-alkylation and offers better selectivity.
Step 3: Introduction of the 4-[2-(dimethylamino)ethyl] Group
This group is introduced via nucleophilic substitution or alkylation :
Optimized Synthetic Route
A streamlined approach to synthesize the substituted phenyl group:
- Start with 2-methoxy-5-ethylphenol (prepared via Friedel-Crafts alkylation or Suzuki coupling).
- Brominate at the 4-position using NBS or Br₂ in a directing solvent (e.g., CCl₄).
- Substitute bromine with 2-(dimethylamino)ethylamine using a nucleophilic aromatic substitution (e.g., DMF, 80°C, 12 h).
Coupling the Phenyl Group to 2-Aminopyridine
The final step involves attaching the substituted phenyl group to 2-aminopyridine. Two primary methods are considered: Buchwald-Hartwig amination and Ullmann coupling .
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is ideal for aryl halides and amines.
- Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C.
- Advantages : High yield, tolerance to functional groups.
- Limitations : Requires a halogen on the phenyl group.
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromo-phenyl derivative | Pd(OAc)₂, 1,1'-bis(diphenylphosphino)ferrocene, Cs₂CO₃ | 70–75 |
Ullmann Coupling
A copper-mediated reaction suitable for aryl halides and amines.
- Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C.
- Advantages : Lower cost compared to palladium catalysts.
- Limitations : Harsher conditions may degrade sensitive functional groups.
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromo-phenyl derivative | CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C | 65–70 |
Alternative Approaches
One-Pot Multicomponent Reactions
For simplicity, multicomponent reactions (MCRs) can synthesize the core structure in fewer steps. For example:
Microwave-Assisted Synthesis
Accelerates reaction kinetics and improves yields. For instance:
Challenges and Considerations
Regioselectivity
The 2-methoxy group directs electrophiles to the 5-position, simplifying ethyl introduction. However, steric hindrance from the dimethylaminoethyl group may complicate coupling reactions.
Functional Group Compatibility
The dimethylamino group is sensitive to strong acids and oxidizing agents. Reactions requiring harsh conditions (e.g., Ullmann coupling) may necessitate protective groups.
Yield Optimization
Purification steps (e.g., column chromatography) are critical due to the complexity of the intermediate. Triethylamine or NaH may improve yields in substitution reactions.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that derivatives of 2-pyridinamine compounds exhibit significant activity as selective serotonin receptor agonists. For instance, compounds with similar structures have been investigated for their effects on the 5-HT2A receptor, showing promise in the treatment of depression and anxiety disorders. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance receptor selectivity and potency .
2. Anticancer Properties
Compounds related to 2-pyridinamine have been evaluated for their anticancer properties. Studies have shown that certain derivatives can inhibit tumor cell proliferation by targeting specific pathways involved in cancer cell survival and growth. The ability to modify functional groups allows researchers to optimize these compounds for improved efficacy against various cancer types .
3. Neuropharmacology
The compound's interaction with neurotransmitter systems has also been studied. The presence of a dimethylamino group suggests potential interactions with cholinergic and adrenergic receptors, which could lead to applications in treating neurodegenerative diseases or enhancing cognitive function .
Pharmacological Applications
1. Selective Serotonin Receptor Modulation
The compound's structural features make it a candidate for developing selective serotonin receptor modulators, which are crucial in managing mood disorders. Research has indicated that modifications can yield compounds with high selectivity for the 5-HT2A receptor over other serotonin receptors, minimizing side effects associated with broader-spectrum drugs .
2. Drug Delivery Systems
Research into drug delivery mechanisms has identified pyridine derivatives as effective carriers for targeted drug delivery. The ability of these compounds to form complexes with various therapeutic agents enhances their solubility and stability, making them suitable for use in advanced drug formulations .
Industrial Applications
1. Synthesis of Fine Chemicals
The compound can serve as an intermediate in the synthesis of fine chemicals used in pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical transformations, enabling the production of more complex molecules with desired biological activities .
2. Catalysts in Organic Reactions
Due to its nitrogen-containing structure, 2-pyridinamine derivatives have been explored as catalysts in organic reactions, particularly in promoting nucleophilic substitutions and cyclization reactions. This application is valuable in synthetic organic chemistry where efficiency and selectivity are paramount .
Case Studies
Case Study 1: Antidepressant Development
A study focusing on the synthesis of 2-pyridinamine derivatives demonstrated their potential as antidepressants through in vitro assays on serotonin receptors. Results indicated that specific modifications increased binding affinity and selectivity towards the 5-HT2A receptor, suggesting a pathway for developing new antidepressant medications.
Case Study 2: Anticancer Activity
In another research project, a series of pyridinamine derivatives were synthesized and tested against various cancer cell lines. The results showed that certain compounds exhibited significant cytotoxic effects, leading to apoptosis in targeted cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Pyridinamine derivatives are common in pesticide formulations. For instance:
- 3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine (Fluazinam): A fungicide with a pyridinamine core substituted with chlorine and trifluoromethyl groups. Unlike the target compound, Fluazinam lacks the methoxy and ethyl substituents but includes nitro groups, enhancing its electron-deficient character for pesticidal activity .
- Hexazinone: A triazine herbicide (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione) that shares the dimethylamino group but differs in the heterocyclic ring system (triazine vs. pyridine) .
Pharmacologically Active Pyridinamines
Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its derivatives incorporate pyridinamine-like motifs fused with thiophene or pyrazole rings. These structures prioritize hydrogen bonding and π-π stacking interactions, which may differ from the target compound’s reliance on methoxy and dimethylamino groups for solubility or receptor binding .
Research Findings and Data
Biological Activity
2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]- is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₈N₂O
- Molecular Weight : 246.31 g/mol
- IUPAC Name : 6-(4-(2-(dimethylamino)ethyl)-5-ethyl-2-methoxyphenyl)pyridin-2-amine
Biological Activity Overview
Research has indicated that compounds featuring pyridine and substituted aromatic rings exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has shown promise in various assays.
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyridine derivatives. For instance:
- Mechanism of Action : Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a common mechanism among anti-inflammatory agents. The compound's structural features may enhance its binding affinity to COX enzymes.
- Case Study : A study reported that a related compound exhibited an IC₅₀ value of 0.04 μmol for COX-2 inhibition, comparable to celecoxib, a standard anti-inflammatory drug .
| Compound | IC₅₀ (μmol) | Comparison Drug | IC₅₀ (μmol) |
|---|---|---|---|
| 2-Pyridinamine Derivative | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
2. Antimicrobial Activity
Pyridine derivatives have also been explored for their antimicrobial properties:
- Antibacterial and Antiviral Effects : Recent literature suggests that pyridine compounds possess significant antibacterial and antiviral activities. The presence of functional groups such as methoxy and amino groups enhances these properties .
3. Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity:
- Mechanism : Similar compounds have shown the ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways involved in proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Features : The presence of the dimethylamino group is critical for enhancing solubility and biological activity.
- Substituent Effects : Variations in substituents on the aromatic ring can significantly influence the potency and selectivity of the compound against specific biological targets.
Research Findings
Several studies have been conducted to evaluate the biological effects of related compounds:
- A study on pyrimidine derivatives found that certain substitutions led to enhanced anti-inflammatory effects compared to traditional NSAIDs .
- Another investigation highlighted the importance of electron-donating groups in improving the efficacy of pyridine-based drugs against inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
